6-chloro-5-hydroxy-2(1H)-quinolinone

Physicochemical profiling Ionization constant Formulation design

6-Chloro-5-hydroxy-2(1H)-quinolinone (CAS 1016316-23-6) is a disubstituted 2-quinolinone featuring a chlorine atom at position 6 and a hydroxyl group at position 5 on the quinolinone scaffold (molecular formula C9H6ClNO2, molecular weight 195.6 g/mol). The compound belongs to the hydroxyquinolinone class, a family of heterocycles that serve as key intermediates in the synthesis of antipsychotic agents (e.g., brexpiprazole-related impurities), antimalarial drug candidates, and kinase inhibitor scaffolds.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Cat. No. B12868036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-hydroxy-2(1H)-quinolinone
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=C(C=C2)Cl)O
InChIInChI=1S/C9H6ClNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)
InChIKeyDWUWPEUTFLWDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-hydroxy-2(1H)-quinolinone – Baseline Structure, Physicochemical Profile, and Procurement Context


6-Chloro-5-hydroxy-2(1H)-quinolinone (CAS 1016316-23-6) is a disubstituted 2-quinolinone featuring a chlorine atom at position 6 and a hydroxyl group at position 5 on the quinolinone scaffold (molecular formula C9H6ClNO2, molecular weight 195.6 g/mol) . The compound belongs to the hydroxyquinolinone class, a family of heterocycles that serve as key intermediates in the synthesis of antipsychotic agents (e.g., brexpiprazole-related impurities), antimalarial drug candidates, and kinase inhibitor scaffolds . Its predicted physicochemical properties include a boiling point of 402.9±45.0 °C, a density of 1.476±0.06 g/cm³, and an acid dissociation constant (pKa) of 7.15±0.20 , which differentiate it from non-chlorinated and positionally isomeric analogs in both reactivity and formulation behavior.

Why 6-Chloro-5-hydroxy-2(1H)-quinolinone Cannot Be Replaced by Other Hydroxyquinolinones – Key Differentiation Drivers for Procurement


Substitution of 6-chloro-5-hydroxy-2(1H)-quinolinone with positional isomers or non-halogenated analogs is not straightforward because the precise arrangement of the C5 hydroxyl and C6 chlorine governs both the compound's ionization state and its synthetic reactivity. The chlorine atom at the 6-position enables transition-metal-catalyzed cross-coupling chemistries (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are inaccessible to des-chloro analogs, while the C5 hydroxyl group provides a hydrogen-bond donor and a site for selective O-functionalization [1]. The 1.5-unit downward shift in pKa relative to 5-hydroxy-2(1H)-quinolinone (7.15 vs. 8.65) means that under physiological or near-neutral formulation conditions, the target compound exists predominantly in its ionized form, altering solubility, permeability, and salt-formation propensity compared to analogs. These differences render in-class compounds non-interchangeable in both synthetic route design and bioactivity screening.

Quantitative Differentiation of 6-Chloro-5-hydroxy-2(1H)-quinolinone from Its Closest Analogs – A Comparator-Anchored Evidence Guide for Scientific Selection


pKa Depression of 1.5 Units Relative to 5-Hydroxy-2(1H)-quinolinone Modulates Ionization and Solubility

The predicted pKa of 6-chloro-5-hydroxy-2(1H)-quinolinone is 7.15±0.20 , compared with 8.65±0.20 for the non-chlorinated parent compound 5-hydroxy-2(1H)-quinolinone . The electron-withdrawing effect of the C6 chlorine substituent lowers the pKa by approximately 1.5 log units, meaning that at pH 7.4 the target compound is >60% ionized while the des-chloro analog remains largely neutral. This difference is consequential for aqueous solubility, membrane permeability, and the ability to form crystalline salts.

Physicochemical profiling Ionization constant Formulation design

C6 Chlorine Enables Transition-Metal-Catalyzed Cross-Coupling That Is Precluded in Des-Chloro and C5-Substituted Analogs

The C6 chlorine of 6-chloro-5-hydroxy-2(1H)-quinolinone serves as a competent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are a standard strategy for diversifying the quinolinone scaffold [1]. In contrast, the non-chlorinated analog 5-hydroxy-2(1H)-quinolinone lacks a halogen handle at this position and requires separate pre-functionalization steps to achieve equivalent C–C or C–N bond formation. Positional isomers such as 5-chloro-6-hydroxyquinolin-2-one place the chlorine at a site less favorable for cross-coupling due to steric hindrance from the adjacent hydroxyl group. The C6 chlorine thus imparts a unique synthetic advantage in convergent route design.

Synthetic chemistry Cross-coupling Late-stage functionalization

Chlorohydroxyquinolinone Motif Is Recognized as a Privileged Pharmacophoric Scaffold for Anti-Infective and Antipsychotic Agents

Chlorohydroxyquinoline and chlorohydroxyquinolinone scaffolds are established privileged structures in medicinal chemistry, having been validated as intermediates for antimalarial, antipsychotic, and kinase-inhibitor programs . Specifically, 6-chloro-5-hydroxy-2(1H)-quinolinone carries the substitution pattern required for elaboration into brexpiprazole-related impurities and derivatives, a therapeutic class where the precise position of halogen and hydroxyl substituents dictates receptor-binding profiles. Selective enzymatic biochlorination of hydroxyquinolines further underscores the biological relevance and synthetic value of this substitution pattern [1].

Medicinal chemistry Pharmacophore Anti-infective

Optimal Procurement Scenarios for 6-Chloro-5-hydroxy-2(1H)-quinolinone Based on Differentiated Evidence


Elaboration of Brexpiprazole-Related Impurity and Metabolite Standards

6-Chloro-5-hydroxy-2(1H)-quinolinone is directly relevant to the quality control and reference standard preparation for the atypical antipsychotic brexpiprazole and its structural analogs. The C6-chloro, C5-hydroxy substitution pattern matches that of key impurities and potential metabolites in this drug class . The compound's predicted pKa of 7.15±0.20 informs the choice of chromatographic mobile phase pH for impurity separation, while its cross-coupling-competent C6 chlorine allows for the synthesis of authentic impurity standards via convergent routes [1].

Suzuki–Miyaura Diversification for Kinase Inhibitor Lead Optimization

The C6 chlorine atom provides a reliable electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the introduction of aryl and heteroaryl groups at the 6-position of the quinolinone core [1]. This late-stage diversification strategy is directly applicable to the optimization of quinolinone-based kinase inhibitor leads, where variation at the 6-position is a common SAR exploration vector. The non-chlorinated analog 5-hydroxy-2(1H)-quinolinone cannot be used in this capacity without additional halogenation steps.

Physicochemical Profiling and Salt Selection for Preclinical Formulation

The 1.5-unit pKa depression relative to 5-hydroxy-2(1H)-quinolinone (7.15 vs. 8.65) means that 6-chloro-5-hydroxy-2(1H)-quinolinone will exhibit a significantly different ionization profile and salt-formation behavior. Preclinical formulation teams can exploit this property to generate crystalline salts at pH ranges where the des-chloro analog would remain as a free base, thereby enabling distinct solid-form screening campaigns.

Biocatalytic Halogenation Studies and Green Chemistry of Hydroxyquinolines

The enzymatic synthesis of chlorohydroxyquinolines via flavin-dependent halogenases has been demonstrated for regioisomers including 5-hydroxy-6-chloroquinoline [2]. 6-Chloro-5-hydroxy-2(1H)-quinolinone, as the quinolinone tautomer of this scaffold, serves as a valuable reference standard for biocatalytic halogenation studies aiming to produce chlorohydroxyquinolinone libraries under mild, environmentally benign conditions.

Quote Request

Request a Quote for 6-chloro-5-hydroxy-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.